![molecular formula C21H16ClFN2O4 B2393103 Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946303-01-1](/img/structure/B2393103.png)
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Description
“Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also features a benzyl group, which is an aromatic ring attached to a methylene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and benzyl) would likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyridine ring, for example, can undergo electrophilic substitution reactions . The benzyl group could also participate in various reactions .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves complex chemical processes aiming to explore their potential therapeutic applications. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate in the production of Tianeptine, demonstrates the intricate steps involved in obtaining these compounds, including condensation, methylation, hydrogenolysis, and cyclization (Xiu-lan, 2009). This process reflects the broader chemical synthesis strategies employed in creating derivatives of Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate.
Pharmacological Applications
The pharmacological exploration of these compounds often involves their potential as inhibitors or antagonists in various biological pathways. For example, dihydroxypyrimidine-4-carboxamides have been identified as potent and selective HIV integrase inhibitors, showcasing the therapeutic potential of related compounds in treating viral infections (Pace et al., 2007). Similarly, studies on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters reveal the chemical transformations these compounds can undergo, hinting at their diverse applications in drug development and synthetic chemistry (Yoo et al., 1990).
properties
IUPAC Name |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-7-9-14(10-8-13)24-19(26)15-4-3-11-25(20(15)27)12-16-17(22)5-2-6-18(16)23/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYNODJAJUGDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate |
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